2-Methyl-1-(3-methylphenyl)piperazine dihydrochloride
CAS No.:
Cat. No.: VC18013075
Molecular Formula: C12H20Cl2N2
Molecular Weight: 263.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20Cl2N2 |
|---|---|
| Molecular Weight | 263.20 g/mol |
| IUPAC Name | 2-methyl-1-(3-methylphenyl)piperazine;dihydrochloride |
| Standard InChI | InChI=1S/C12H18N2.2ClH/c1-10-4-3-5-12(8-10)14-7-6-13-9-11(14)2;;/h3-5,8,11,13H,6-7,9H2,1-2H3;2*1H |
| Standard InChI Key | NWMZNSTYMWOIRE-UHFFFAOYSA-N |
| Canonical SMILES | CC1CNCCN1C2=CC=CC(=C2)C.Cl.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure consists of:
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Piperazine backbone: A six-membered ring with two nitrogen atoms at positions 1 and 4.
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3-Methylphenyl substituent: Attached to the piperazine’s nitrogen at position 1.
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Methyl group: At position 2 of the piperazine ring.
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Dihydrochloride counterions: Neutralizing the basic nitrogen atoms.
The molecular formula is C₁₁H₁₈Cl₂N₂, with a molecular weight of 263.21 g/mol . Figure 1 compares its 2D structure to related compounds like 1-(3-methylphenyl)piperazine .
Stereochemical Considerations
Synthesis and Manufacturing
Synthetic Pathways
While detailed protocols are proprietary, general methods for analogous piperazines involve:
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N-alkylation: Reacting piperazine with 3-methylbenzyl halides.
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Methylation: Introducing the C2 methyl group via reductive amination or Grignard reactions.
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Salt formation: Treating the free base with hydrochloric acid to yield the dihydrochloride .
Industrial Production
Sigma-Aldrich offers the compound under catalog number ENAH98EFE292, indicating small-scale synthesis for research use . No large-scale manufacturing data is publicly available.
Physical and Chemical Properties
Table 1 summarizes key physicochemical data:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 263.21 g/mol | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Solubility | Likely soluble in water | |
| Density | Not reported | – |
Comparatively, 1-(3-methylphenyl)piperazine dihydrochloride (CAS 13078-13-2) has a molecular weight of 249.18 g/mol and melts at 195–202°C , highlighting how the additional methyl group in the title compound increases molecular weight but complicates crystallization .
Pharmacological Profile
Receptor Interactions
Piperazines commonly target serotonin and dopamine receptors. While specific data for this compound is lacking, structural analogs exhibit:
Metabolic Stability
The methyl groups may enhance metabolic stability compared to non-methylated piperazines, as evidenced by increased half-lives in related compounds .
Applications and Uses
Research Applications
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Neuroscience: Tool compound for studying monoamine transporters.
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Medicinal Chemistry: Lead structure for CNS drug development.
Industrial Relevance
No commercial pharmaceutical products currently utilize this compound, though its structural features align with investigational antipsychotics .
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